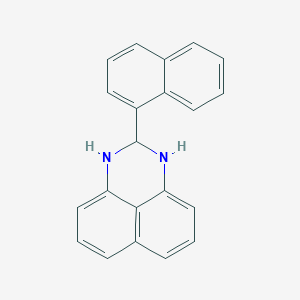![molecular formula C20H22BrNO4S B11665161 ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11665161.png)
ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il se caractérise par la présence d’un groupe bromophénoxy, d’un groupe acétylamino et d’un système cyclique cycloheptathiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle implique généralement plusieurs étapes :
Formation de l’intermédiaire bromophénoxy : L’étape initiale consiste en la bromation du phénol pour former le 2-bromophénol. Cela est réalisé en utilisant du brome en présence d’un catalyseur tel que le bromure de fer(III).
Acétylation : Le 2-bromophénol est ensuite acétylé à l’aide d’anhydride acétique pour former le chlorure de 2-bromophénoxyacétyle.
Formation de cycloheptathiophène : Le cycle cycloheptathiophène est synthétisé par une série de réactions de cyclisation impliquant du thiophène et des réactifs appropriés.
Réaction de couplage : L’étape finale consiste à coupler le chlorure de 2-bromophénoxyacétyle avec le dérivé cycloheptathiophène en présence d’une base telle que la triéthylamine pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de plateformes de synthèse automatisées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : L’atome de brome dans le groupe bromophénoxy peut être substitué par d’autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés phénoxy substitués.
Applications de la recherche scientifique
Le 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle présente plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans l’électronique organique et comme élément constitutif de matériaux avancés.
Études biologiques : Il est utilisé dans les tests biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Applications De Recherche Scientifique
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
Le mécanisme d’action du 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes telles que la cyclooxygénase ou les kinases, inhibant leur activité.
Voies impliquées : Il peut moduler les voies de signalisation impliquées dans l’inflammation, la prolifération cellulaire et l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[(2-chlorophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle
- 2-{[(2-fluorophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle
Unicité
Le 2-{[(2-bromophénoxy)acétyl]amino}-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate d’éthyle est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et son activité biologique. L’atome de brome peut participer à la liaison halogène, ce qui peut améliorer l’affinité de liaison du composé à ses cibles moléculaires.
Propriétés
Formule moléculaire |
C20H22BrNO4S |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22BrNO4S/c1-2-25-20(24)18-13-8-4-3-5-11-16(13)27-19(18)22-17(23)12-26-15-10-7-6-9-14(15)21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,23) |
Clé InChI |
HTTPDTUFCLSZLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665078.png)
![ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665080.png)

![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-bromo-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11665109.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)
![3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665144.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)


